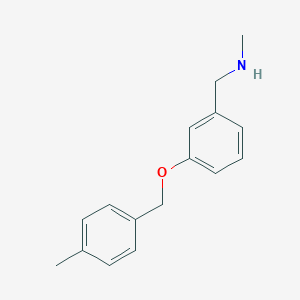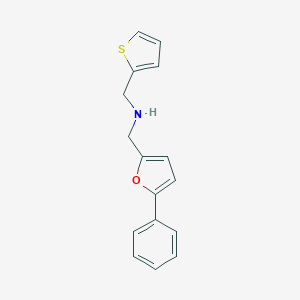SULFANYL]PROPYL})AMINE](/img/structure/B502446.png)
[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is a complex organic compound that features a benzylamine structure with additional functional groups, including dimethoxy and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Preparation of 3,4-Dimethoxybenzylamine: This can be synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Synthesis of 1-Methyl-1H-tetrazole-5-thiol: This involves the reaction of methyl isothiocyanate with sodium azide under appropriate conditions.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzylamine with 1-methyl-1H-tetrazole-5-thiol using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylamine or tetrazole groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine structure but lacks the tetrazole moiety.
1-Methyl-1H-tetrazole-5-thiol: Contains the tetrazole group but lacks the benzylamine structure.
Uniqueness
N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is unique due to the combination of the benzylamine and tetrazole moieties, which may confer distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C14H21N5O2S |
|---|---|
Molecular Weight |
323.42g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5O2S/c1-19-14(16-17-18-19)22-8-4-7-15-10-11-5-6-12(20-2)13(9-11)21-3/h5-6,9,15H,4,7-8,10H2,1-3H3 |
InChI Key |
LJXFYANGAZRNTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)

![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![1-[4-(propan-2-yl)phenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502369.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502371.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502373.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B502374.png)
![2-[2-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B502375.png)
![2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B502376.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502378.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502379.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502381.png)
![1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502386.png)
